molecular formula C10H19NO4 B14628260 2,2'-(Hexylazanediyl)diacetic acid CAS No. 56004-52-5

2,2'-(Hexylazanediyl)diacetic acid

Cat. No.: B14628260
CAS No.: 56004-52-5
M. Wt: 217.26 g/mol
InChI Key: SGKUSVMVHGBAGR-UHFFFAOYSA-N
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Description

2,2’-(Hexylazanediyl)diacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hexyl group attached to an azanediyl group, which is further connected to two acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hexylazanediyl)diacetic acid typically involves the reaction of hexylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Hexylamine} + 2 \text{Chloroacetic acid} \rightarrow 2,2’-(\text{Hexylazanediyl})\text{diacetic acid} + 2 \text{Hydrochloric acid} ]

The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Hexylazanediyl)diacetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hexylazanediyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moieties can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,2’-(Hexylazanediyl)diacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.

    Industry: The compound can be used in the production of biodegradable chelating agents and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Hexylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Octylazanediyl)diacetic acid: Similar structure with an octyl group instead of a hexyl group.

    2,2’-(Ethylazanediyl)diacetic acid: Contains an ethyl group instead of a hexyl group.

    2,2’-(Butylazanediyl)diacetic acid: Features a butyl group in place of the hexyl group.

Uniqueness

2,2’-(Hexylazanediyl)diacetic acid is unique due to its specific hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

56004-52-5

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-[carboxymethyl(hexyl)amino]acetic acid

InChI

InChI=1S/C10H19NO4/c1-2-3-4-5-6-11(7-9(12)13)8-10(14)15/h2-8H2,1H3,(H,12,13)(H,14,15)

InChI Key

SGKUSVMVHGBAGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC(=O)O)CC(=O)O

Origin of Product

United States

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